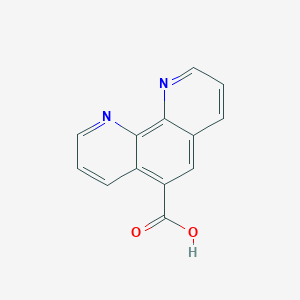
1,10-Phenanthrolin-5-carbonsäure
Übersicht
Beschreibung
1,10-Phenanthroline-5-carboxylic acid is a compound with the molecular formula C13H8N2O2 and a molecular weight of 224.22 . It is a ligand that binds to the active site of the enzyme neuraminidase, which is an enzyme that degrades sialic acid . This compound forms a ruthenium complex with dopamine and has been shown to have cytotoxic effects on cancer cells in vitro .
Synthesis Analysis
Water-soluble ligands based on a 1,10-phenanthroline core are relatively poorly studied compounds. Developing efficient and convenient syntheses of them would result in new interesting applications because of the importance of 1,10-phenanthrolines . In this manuscript, novel and practical ways to introduce a carboxyl and, for the first time, a phenol and dithiocarboxyl group under mild reaction conditions are described .
Molecular Structure Analysis
The molecular structure of 1,10-phenanthroline-5-carboxylic acid is characterized by a 1,10-phenanthroline core with a carboxylic acid group attached at the 5-position . The average mass of the molecule is 224.215 Da and the monoisotopic mass is 224.058578 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,10-phenanthroline-5-carboxylic acid include a molecular formula of C13H8N2O2, an average mass of 224.215 Da, and a monoisotopic mass of 224.058578 Da . The compound is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Korrosionsschutz
1,10-Phenanthrolinderivate sind bekannt als organische Inhibitoren, die die Korrosion von Stahl in sauren Lösungen reduzieren. Ihre stickstoffhaltige heterocyclische Struktur fördert ihren Einsatz zum Schutz von Kohlenstoffstahl vor Korrosion .
Analytische und Koordinationschemie
Diese Derivate dienen aufgrund ihrer Fähigkeit, Komplexe mit Metallen zu bilden, als Liganden in der analytischen und Koordinationschemie. Diese Eigenschaft wird in der Katalyse und zur Untersuchung verschiedener biologischer Aktivitäten genutzt .
Elektrochemische Sensoren
1,10-Phenanthrolin-basierte Verbindungen werden bei der Entwicklung elektrochemischer Sensoren eingesetzt. So können sie beispielsweise verwendet werden, um E. coli-Konzentration und intrazellulären NADH-Gehalt mit elektrochemischen Methoden zu quantifizieren .
Chirale Erkennung
Eine neuartige Anwendung umfasst die enantioselektive Erkennung chiraler Carbonsäuren. Zu diesem Zweck kann ein chiraler, auf 1,10-Phenanthrolin basierender Fluoreszenzsensor synthetisiert werden, wobei der Phenanthrolin-Teil als Signal- und Bindungsstelle dient .
Bioanorganische Chemie
Die aus Phenanthrolincarboxylaten abgeleiteten Metallkomplexe werden hinsichtlich ihrer Struktur und biologischen Eigenschaften untersucht. Diese Forschung ist im Bereich der bioanorganischen Chemie von Bedeutung, insbesondere im Hinblick auf ihre Beziehung zu biologischen Systemen .
Vorläufer für die Synthese
Phenanthrolinderivate können als Vorläufer in verschiedenen Synthesewegen dienen. Beispielsweise können Hydrolysereaktionen in alkalischen Umgebungen zur Bildung von Verbindungen führen, die für die weitere chemische Synthese geeignet sind .
Wirkmechanismus
The mechanism of action of 1,10-phenanthroline-5-carboxylic acid is related to its ability to bind to the active site of the enzyme neuraminidase . This compound forms a ruthenium complex with dopamine and has been shown to have cytotoxic effects on cancer cells in vitro . The cytotoxic effects are due to the compound’s ability to induce apoptosis by peroxide formation, which leads to cell death .
Safety and Hazards
The safety data sheet for 1,10-phenanthroline-5-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other exposed areas thoroughly after handling, and use personal protective equipment as required .
Zukünftige Richtungen
The future directions for the study and application of 1,10-phenanthroline-5-carboxylic acid are promising. Given its ability to bind to the active site of the enzyme neuraminidase and its cytotoxic effects on cancer cells in vitro, this compound could potentially be used in the development of new therapeutic strategies . Additionally, the development of efficient and convenient syntheses of water-soluble ligands based on a 1,10-phenanthroline core could lead to new interesting applications .
Eigenschaften
IUPAC Name |
1,10-phenanthroline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-13(17)10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJSMIWAXWPDOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392542 | |
| Record name | 1,10-phenanthroline-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630067-06-0 | |
| Record name | 1,10-phenanthroline-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,10-Phenanthroline-5-carboxylic acid often acts as a ligand, particularly in coordination chemistry and materials science. Its structure allows it to readily form complexes with metal ions. For instance, in the paper "Carbon Supported Multi-Branch Nitrogen-Containing Polymers as Oxygen Reduction Catalysts," 1,10-phenanthroline-5-carboxylic acid is covalently linked to a dendrimer and further complexed with copper ions []. This complexation with copper ions enables the catalyst to facilitate the four-electron reduction of oxygen to water, a crucial reaction in fuel cell applications. []
ANone:
- 1H NMR and 13C NMR: To determine the structure and purity of the compound. []
- UV-Vis Spectroscopy: To investigate the electronic transitions and light absorption properties, particularly relevant for its use in dye-sensitized solar cells. []
ANone: The catalytic activity of 1,10-phenanthroline-5-carboxylic acid is often exhibited when it is part of a metal complex.
- Example: In the study "Carbon Supported Multi-Branch Nitrogen-Containing Polymers as Oxygen Reduction Catalysts," the researchers developed a composite catalyst (PMPhen-Cu/C) where 1,10-phenanthroline-5-carboxylic acid, after complexation with copper ions, becomes a key component for catalyzing the oxygen reduction reaction (ORR). []
- Selectivity: In the case of PMPhen-Cu/C, the presence of copper ions and the specific ligand environment provided by 1,10-phenanthroline-5-carboxylic acid led to a four-electron reduction pathway, selectively producing water as the product. [] This selectivity is crucial for fuel cell applications.
- Uses: The efficient ORR activity of these complexes makes them promising candidates for use as cathode catalysts in fuel cells, particularly those operating in neutral media like microbial fuel cells. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


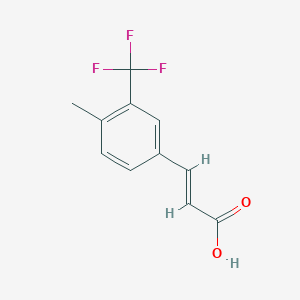

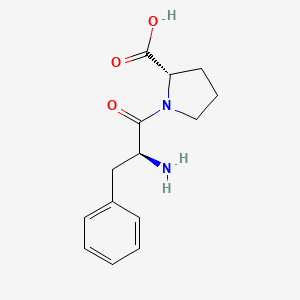
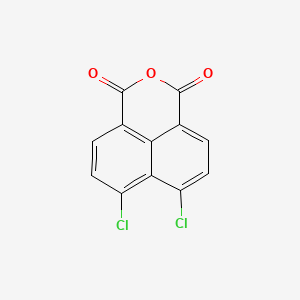
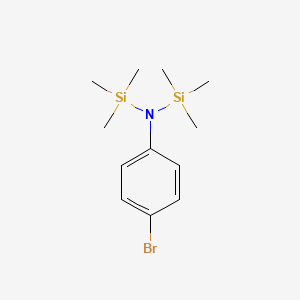
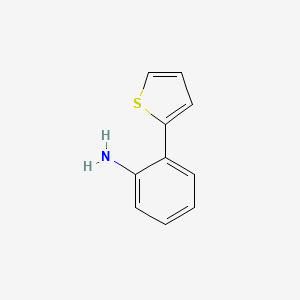
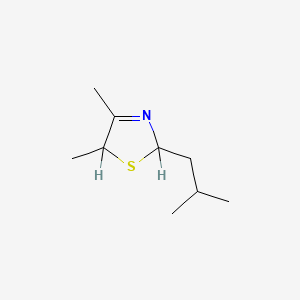
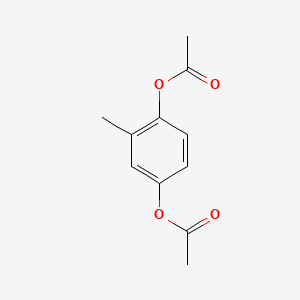
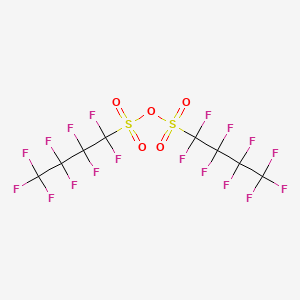

![N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B1587125.png)
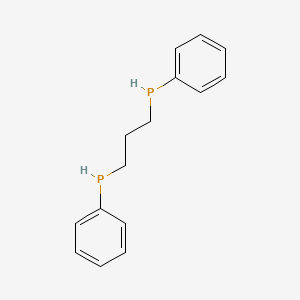
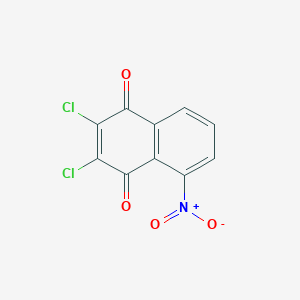
![2-[[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587130.png)
